1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene
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Overview
Description
1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H3BrClF2NO2 It is a halogenated aromatic compound that features both bromine and chlorine atoms, as well as difluoromethyl and nitro functional groups
Preparation Methods
The synthesis of 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms into the benzene ring.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid and sulfuric acid.
Fluorination: Introduction of the difluoromethyl group using reagents like difluoromethyl halides under specific conditions.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common reagents used in these reactions include sodium hydroxide for substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron transfer reactions, while the halogen atoms can form halogen bonds with other molecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene: Differing by the presence of a methoxy group instead of a nitro group.
1-Bromo-2-chloro-5-(difluoromethyl)-3-methylbenzene: Differing by the presence of a methyl group instead of a nitro group.
Properties
IUPAC Name |
1-bromo-2-chloro-5-(difluoromethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-4-1-3(7(10)11)6(12(13)14)2-5(4)9/h1-2,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGPTLIUHPBTNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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